Isobutyl phenylacetate

Description

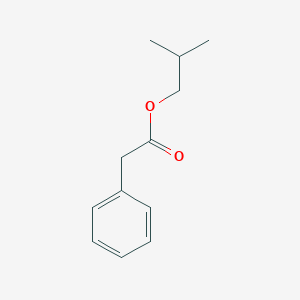

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJASFPFZACBKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051512 | |

| Record name | Isobutyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; rose honey-like odour | |

| Record name | Isobutyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

247.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

93 mg/L @ 20 °C (exp), Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 2 mL 80% ethanol (in ethanol) | |

| Record name | 2-Methylpropyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.988 | |

| Record name | Isobutyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102-13-6 | |

| Record name | Isobutyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QK898564G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isobutyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of isobutyl phenylacetate, an aromatic ester valued for its applications in the fragrance, flavor, and pharmaceutical industries.[1][2] The information is presented to support research and development activities, offering detailed data, experimental methodologies, and process visualizations.

Chemical Identity and Structure

-

IUPAC Name: 2-methylpropyl 2-phenylacetate

-

Synonyms: Isobutyl 2-phenylacetate, Benzeneacetic acid, 2-methylpropyl ester, Phenylacetic acid, isobutyl ester[3][4]

-

CAS Number: 102-13-6[5]

-

FEMA Number: 2210[5]

-

Chemical Structure:

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources to provide a comparative reference.

| Property | Value | Conditions | Reference(s) |

| Physical Description | Colorless to pale yellow liquid | Room Temperature | [1][3][6] |

| Odor Profile | Sweet, honey, floral, musky, rose | - | [2][3][5] |

| Boiling Point | 247 - 253 °C | @ 760 mm Hg | [1][2][3][4][6] |

| Density | 0.980 - 0.990 g/mL | @ 20-25 °C | [1][3][5][6][7] |

| Refractive Index (n_D) | 1.486 - 1.488 | @ 20 °C | [1][3][5] |

| Flash Point | 113 - 116 °C | Closed Cup | [5][6] |

| Vapor Pressure | 0.0107 hPa | @ 20 °C (estimated) | [4] |

| logP (o/w) | 3.2 | - | [4][8] |

| Water Solubility | 93 mg/L | @ 20 °C | [3][4][8] |

| Solubility in Ethanol | 663.2 g/L | @ 25 °C | [4] |

| Other Solubilities | Soluble in most fixed oils and organic solvents; insoluble in glycerol and propylene glycol.[2][3][6] | - | [2][3][6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties and for the synthesis of this compound are outlined below.

Synthesis via Fischer Esterification

This compound is commonly prepared by the acid-catalyzed esterification of phenylacetic acid with isobutyl alcohol.[2]

Materials:

-

Phenylacetic acid

-

Isobutyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Apparatus: Round-bottomed flask, reflux condenser, heating mantle, separatory funnel, distillation setup.

Procedure:

-

Combine equimolar amounts of phenylacetic acid and a slight excess of isobutyl alcohol in a round-bottomed flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while swirling.

-

Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion.[9]

-

After cooling, transfer the mixture to a separatory funnel and wash with water to remove excess alcohol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash again with water and then with brine to remove residual salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.[9][10]

Boiling Point Determination (Capillary Method)

The boiling point is determined using the Thiele tube or a similar micro boiling point apparatus.[11]

Materials:

-

This compound sample

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (Thiele tube with high-boiling oil, or a sand bath)[11]

Procedure:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.

-

Place a capillary tube, with its open end downwards, into the liquid sample.[11]

-

Immerse the assembly into a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently and uniformly.[11]

-

As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[11][12]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][13] Record this temperature.

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is a key indicator of purity. It is measured using an Abbe refractometer.

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water bath (e.g., at 20°C)

-

Dropper

-

Soft tissue paper and ethanol or acetone for cleaning

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism surface is clean and dry.

-

Using a dropper, apply 2-3 drops of the this compound sample onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread to form a thin, uniform film.

-

Allow a few moments for the sample to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (typically 20°C) by the circulating water bath.

-

Look through the eyepiece and turn the adjustment knob until the boundary line (the line separating the light and dark fields) becomes sharp and clear.

-

Adjust the compensator to remove any color fringes from the boundary line.

-

Align the sharp boundary line precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

Caption: Synthesis workflow for this compound via Fischer esterification.

Caption: Workflow for boiling point determination using the capillary tube method.

Caption: Standard workflow for measuring refractive index with an Abbe refractometer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylacetic acid isobutyl ester | 102-13-6 [chemicalbook.com]

- 3. This compound | C12H16O2 | CID 60998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. This compound [ventos.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. reagecon.com [reagecon.com]

- 8. isobutyl phenyl acetate, 102-13-6 [thegoodscentscompany.com]

- 9. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Isobutyl phenylacetate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyl phenylacetate, a significant compound in the fields of fragrance, flavor, and chemical synthesis. This document outlines its core chemical and physical properties, spectroscopic data, and detailed experimental methodologies for its synthesis and analysis, presented in a format tailored for scientific and research applications.

Core Identification and Molecular Structure

This compound, a key aromatic ester, is scientifically designated as 2-methylpropyl 2-phenylacetate. It is composed of a phenylacetic acid moiety esterified with isobutanol. This structure imparts a characteristic sweet, floral, and honey-like aroma, making it a valuable ingredient in the fragrance and flavor industries.

-

CAS Number: 102-13-6[1]

-

Molecular Formula: C₁₂H₁₆O₂[1]

-

IUPAC Name: 2-methylpropyl 2-phenylacetate[2]

-

Synonyms: Phenylacetic acid isobutyl ester, Isobutyl 2-phenylacetate, Benzeneacetic acid, 2-methylpropyl ester[1][3]

The molecular structure of this compound is depicted below:

Molecular Structure:

The key structural identifiers are:

-

SMILES: CC(C)COC(=O)Cc1ccccc1[2]

-

InChI: 1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3[2]

-

InChIKey: RJASFPFZACBKBE-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the following tables for ease of reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Density | 0.986 g/mL at 25 °C | [4] |

| Boiling Point | 253 °C | [4] |

| Flash Point | 113 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.487 | [4] |

| Vapor Pressure | 0.0152 mmHg at 25°C | [5] |

| Solubility | Insoluble in water, glycerol, and propylene glycol; Soluble in oils and ethanol. | [2][6] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Key Identifiers/Notes | Reference(s) |

| ¹H NMR | Spectra available in CDCl₃ | [7][8] |

| ¹³C NMR | Spectra available in CDCl₃ | [5] |

| Mass Spectrometry (MS) | Key fragments (EI): m/z 91, 57, 136, 41, 92. | [2] |

| Infrared (IR) Spectroscopy | Spectra available for liquid film and ATR-Neat. | [2][5] |

| GC Retention Index | 1391 (Standard non-polar column) | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical practices.

Synthesis via Fischer-Speier Esterification

The primary industrial route for synthesizing this compound is through the Fischer-Speier esterification of phenylacetic acid with isobutanol, using an acid catalyst.

Reaction: C₆H₅CH₂COOH + (CH₃)₂CHCH₂OH --[H⁺]--> C₆H₅CH₂COOCH₂CH(CH₃)₂ + H₂O

Materials and Equipment:

-

Phenylacetic acid

-

Isobutanol (in excess to drive equilibrium)

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5% aqueous)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phenylacetic acid and an excess of isobutanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to allow the reaction to proceed towards completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Washing:

-

Wash the organic layer with water to remove the excess isobutanol and some of the acid catalyst.

-

Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash with brine to remove residual water.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the excess isobutanol using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile compounds like this compound in complex mixtures, such as fragrance or flavor formulations.

Instrumentation and Consumables:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Sample vials

-

Microsyringe

-

Hexane or ethanol (solvent for dilution)

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 40-400 amu

Sample Preparation:

-

Prepare a dilute solution of the sample containing this compound in a suitable solvent like hexane or ethanol. The concentration should be adjusted to avoid column and detector overload.

-

For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST). The characteristic fragments of this compound should be present.

-

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Visualized Workflows

Synthesis of this compound

The following diagram illustrates the Fischer-Speier esterification process for the synthesis of this compound.

Caption: Fischer-Speier esterification workflow for this compound.

This guide provides essential technical information for professionals working with this compound. The presented data and protocols are intended to support research, development, and quality control activities.

References

- 1. testinglab.com [testinglab.com]

- 2. jcanoingenieria.com [jcanoingenieria.com]

- 3. agilent.com [agilent.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Phenylacetic acid isobutyl ester(102-13-6) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Natural Occurrence of Isobutyl Phenylacetate in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of isobutyl phenylacetate in the plant kingdom. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the biosynthesis, analysis, and potential applications of this aromatic ester.

Introduction

This compound (C₁₂H₁₆O₂) is a volatile organic compound known for its pleasant floral, honey, and cocoa-like aroma. Its presence in various plant species contributes to their characteristic scent profiles. In addition to its role in plant ecology, particularly in attracting pollinators, this compound is of significant interest to the flavor, fragrance, and pharmaceutical industries. This guide details its known natural sources, biosynthesis, and the analytical methodologies used for its identification and quantification.

Natural Occurrence of this compound

This compound has been identified as a natural volatile constituent in several plant species. While a comprehensive screening of the entire plant kingdom is not available, its presence has been confirmed in the following plants:

| Plant Species | Scientific Name | Plant Part(s) | Reference(s) |

| Cocoa | Theobroma cacao | Beans (fermented) | [1] |

| Sweet Wormwood | Artemisia annua | Aerial parts | |

| Mango | Mangifera indica | Fruit |

Note: While the presence of this compound is noted in these plants, specific quantitative data on its concentration is not widely available in the published literature. The volatile profiles of these plants are complex, and many studies focus on the most abundant compounds, often not quantifying minor constituents like this compound.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants involves several enzymatic steps, starting from the primary metabolite, L-phenylalanine. The pathway can be broadly divided into two main stages: the formation of the precursor, phenylacetic acid (PAA), and the final esterification step.

3.1. Formation of Phenylacetic Acid (PAA)

The primary pathway for PAA biosynthesis in plants is believed to mirror the initial steps of auxin (indole-3-acetic acid) biosynthesis. The key steps are:

-

Transamination: L-phenylalanine is converted to phenylpyruvic acid.

-

Decarboxylation: Phenylpyruvic acid is then decarboxylated to form phenylacetaldehyde.

-

Oxidation: Finally, phenylacetaldehyde is oxidized to yield phenylacetic acid.

Caption: Biosynthesis pathway of Phenylacetic Acid (PAA) from L-Phenylalanine.

3.2. Esterification to this compound

The final step in the biosynthesis is the esterification of phenylacetic acid with isobutyl alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes utilize an activated form of phenylacetic acid, typically phenylacetyl-CoA , and transfer the phenylacetyl group to isobutyl alcohol.

Caption: Final esterification step in the biosynthesis of this compound.

Experimental Protocols for Analysis

The analysis of this compound in plant tissues is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and suitable for the detection of volatile compounds in complex matrices.

4.1. General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a plant sample.

Caption: General workflow for the analysis of volatile compounds from plant material.

4.2. Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a representative method for the qualitative and quantitative analysis of this compound in plant tissues. Optimization of parameters such as fiber type, extraction time, and temperature may be necessary depending on the specific plant matrix.

4.2.1. Materials and Reagents

-

Plant material (fresh or frozen at -80°C)

-

Liquid nitrogen

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)

-

Sodium chloride (for salting out)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

4.2.2. Sample Preparation

-

Weigh approximately 1-2 g of fresh or frozen plant material.

-

Immediately freeze the sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered sample to a 20 mL headspace vial.

-

Add a known amount of internal standard solution to the vial.

-

Add approximately 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

-

Immediately seal the vial with the magnetic screw cap.

4.2.3. HS-SPME Extraction

-

Place the vial in an autosampler tray or a heating block.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

-

After extraction, retract the fiber into the needle.

4.2.4. GC-MS Analysis

-

Immediately insert the SPME fiber into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a few minutes in splitless mode.

-

The GC oven temperature program should be optimized to separate the compounds of interest. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/minute.

-

Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 40-400.

4.2.5. Identification and Quantification

-

Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 192 and characteristic fragment ions.

-

Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of this compound at different concentrations, each containing the same amount of internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the plant sample can then be determined from this calibration curve.

Conclusion

This compound is a naturally occurring volatile compound found in a variety of plants, contributing to their distinct aromas. Its biosynthesis originates from L-phenylalanine via the formation of phenylacetic acid, followed by an esterification step catalyzed by alcohol acyltransferases. The analysis of this compound in complex plant matrices is effectively achieved using HS-SPME-GC-MS. While its presence in several economically important plants is established, further research is needed to quantify its concentration in different species and tissues and to fully elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. This knowledge will be invaluable for applications in the flavor, fragrance, and pharmaceutical industries.

References

An In-depth Technical Guide to the Solubility of Isobutyl Phenylacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl phenylacetate, a common fragrance and flavoring agent, in a variety of organic solvents. The information contained herein is intended to be a valuable resource for professionals in research, development, and formulation who require precise solubility data for this compound.

Core Data Presentation

The solubility of this compound has been experimentally determined in numerous common organic solvents. The following table summarizes the available quantitative data at 25°C, offering a clear comparison of its solubility across different solvent classes.

| Solvent Class | Solvent | Solubility (g/L) at 25°C[1] |

| Alcohols | Methanol | 780.62 |

| Ethanol | 663.2 | |

| Isopropanol | 475.31 | |

| n-Propanol | 447.31 | |

| n-Butanol | 438.5 | |

| Isobutanol | 348.35 | |

| sec-Butanol | 354.51 | |

| n-Pentanol | 338.38 | |

| Ethylene Glycol | 164.97 | |

| Ketones | Acetone | 845.84 |

| 2-Butanone | 535.0 | |

| Esters | Ethyl Acetate | 449.36 |

| Methyl Acetate | 439.82 | |

| Aromatic Hydrocarbons | Toluene | 149.32 |

| Aliphatic Hydrocarbons | n-Hexane | 54.9 |

| Cyclohexane | Not explicitly quantified, but expected to be low | |

| Ethers | 1,4-Dioxane | 685.48 |

| Tetrahydrofuran (THF) | 807.29 | |

| Nitriles | Acetonitrile | 483.21 |

| Amides | N,N-Dimethylformamide (DMF) | 1277.22 |

| N-Methyl-2-pyrrolidone (NMP) | 534.19 |

Qualitative solubility assessments indicate that this compound is soluble in oils and miscible with 80% ethanol in a 1:2 volume ratio.[2] Conversely, it is reported to be insoluble in water, glycerin, and propylene glycol.[2][3][4][5]

Experimental Protocols

While the specific experimental protocols used to generate the data above are not detailed in the provided sources, a general and widely accepted method for determining the solubility of a liquid in an organic solvent is the isothermal equilibrium method . This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute.

Generalized Protocol for Determining Solubility of this compound:

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath or incubator capable of maintaining ±0.1°C

-

Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars or a shaker

-

Gas chromatograph (GC) with a suitable column (e.g., non-polar or medium-polarity) and a flame ionization detector (FID), or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Syringes and filters for sample preparation.

-

-

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The "excess" ensures that a saturated solution is formed and some undissolved solute remains.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in the constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

-

-

Sample Analysis:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved micro-droplets.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Analyze these standards using the same analytical method to generate a calibration curve (peak area vs. concentration).

-

Use the calibration curve to determine the concentration of this compound in the diluted saturated solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

-

-

Data Validation:

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visually inspect the vials after equilibration to confirm the presence of an excess of the solute.

-

Logical Relationships of Solvent Classes

The following diagram illustrates the classification of the organic solvents for which solubility data of this compound is presented. This visualization helps in understanding the chemical environment in which the solubility was determined.

Caption: Classification of organic solvents for this compound solubility.

References

Synthesis of Isobutyl Phenylacetate via Fischer Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of isobutyl phenylacetate through the Fischer esterification of phenylacetic acid with isobutyl alcohol. The document details the underlying chemical principles, a comprehensive experimental protocol, and the reaction mechanism. Quantitative data from representative syntheses are presented in tabular format for clarity. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an ester recognized for its characteristic sweet, honey-like, and floral aroma.[1] It finds applications in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis.[1] The Fischer-Speier esterification, a classic and robust method, remains a primary route for the industrial production of such esters.[1] This acid-catalyzed condensation reaction involves the treatment of a carboxylic acid with an alcohol.[2]

This document outlines the synthesis of this compound from phenylacetic acid and isobutyl alcohol (isobutanol), employing an acid catalyst. The principles of this equilibrium-driven reaction, including strategies to maximize product yield, are discussed.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Phenylacetic Acid + Isobutyl Alcohol ⇌ this compound + Water

The Fischer esterification is a reversible reaction catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, isobutyl alcohol) can be used, or water can be removed as it is formed.[3]

The reaction proceeds through a series of protonation and deprotonation steps, characteristic of nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Materials and Equipment

| Reagents | Equipment |

| Phenylacetic Acid | Round-bottom flask |

| Isobutyl Alcohol (Isobutanol) | Reflux condenser |

| Concentrated Sulfuric Acid (H₂SO₄) | Heating mantle or oil bath |

| Diethyl Ether (or other suitable solvent) | Magnetic stirrer and stir bar |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Distillation apparatus |

| Brine (saturated NaCl solution) | Beakers, graduated cylinders, pipettes |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine phenylacetic acid and an excess of isobutyl alcohol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for several hours. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up - Neutralization: After cooling the reaction mixture to room temperature, it is transferred to a separatory funnel. The mixture is washed with water, followed by a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted phenylacetic acid. The washing is repeated until the effervescence ceases.

-

Work-up - Extraction: The organic layer is then washed with brine to remove any remaining water-soluble impurities.

-

Drying: The separated organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: The drying agent is removed by filtration, and the excess isobutyl alcohol and any solvent used for extraction are removed by distillation or rotary evaporation. The crude this compound is then purified by vacuum distillation to obtain the final product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Phenylacetic Acid | 136.15 | 265.5 | 1.081 | - |

| Isobutyl Alcohol | 74.12 | 108 | 0.802 | 1.396 |

| This compound | 192.25 | 247-253 | 0.99 | 1.486 - 1.488 |

Data sourced from publicly available chemical databases.

Table 2: Representative Experimental Parameters and Results

| Parameter | Value |

| Molar Ratio (Phenylacetic Acid:Isobutyl Alcohol) | 1 : 3 |

| Catalyst | Concentrated H₂SO₄ |

| Catalyst Loading | ~1-2% of total reactant weight |

| Reflux Time | 2 - 4 hours |

| Reaction Temperature | Boiling point of the mixture |

| Typical Yield | 70 - 85% |

| Purity (by GC) | >98% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

The diagram below details the step-by-step mechanism of the acid-catalyzed Fischer esterification.

References

An In-depth Technical Guide to the Health and Safety of Isobutyl Phenylacetate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of isobutyl phenylacetate in a laboratory setting. The following sections detail the toxicological properties, safe handling procedures, and emergency protocols associated with this compound, supported by quantitative data, experimental methodologies, and visual aids to ensure a thorough understanding for researchers, scientists, and drug development professionals.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, honey-like odor.[1][2] It is primarily used as a flavoring and fragrance agent.[2][3][4] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | References |

| CAS Number | 102-13-6 | [3][5][6] |

| Molecular Formula | C₁₂H₁₆O₂ | [3][5][6] |

| Molecular Weight | 192.25 g/mol | [5][6][7] |

| Boiling Point | 247 - 253 °C | [4][8] |

| Flash Point | > 110 °C (> 230 °F) | [1][8] |

| Density | 0.99 g/cm³ | [1][4] |

| Solubility | Insoluble in water, glycerol, and mineral oil. Soluble in most fixed oils. | [1][2] |

Section 2: Toxicological Data and GHS Classification

The primary health hazards associated with this compound are skin, eye, and respiratory irritation.[3][7][9] Ingestion and dermal absorption may also be harmful.[9][10]

Acute Toxicity

Quantitative toxicity data for this compound is summarized in Table 2.

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | > 5,000 mg/kg | [7][11] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [7] |

GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates its potential to cause irritation.

| Hazard Class | Hazard Category | Hazard Statement | References |

| Skin irritation | 2 / 3 | H315 / H316: Causes skin irritation / Causes mild skin irritation | [3][5][7] |

| Eye irritation | 2A / 2 | H319: Causes serious eye irritation | [3][7] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation | [3][7] |

Hazard Pictogram:

Section 3: Experimental Protocols for Safety Assessment

The toxicological data presented are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity studies.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][6][12]

-

Animal Model: Healthy, young adult albino rabbits are typically used.[8][12]

-

Procedure:

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12] The reactions are scored to determine the level of irritation.[12]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[4][7][14]

-

Animal Model: Healthy, young adult albino rabbits are the preferred model.[2]

-

Procedure:

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[4] The severity of any lesions is scored to classify the irritancy of the substance.[4]

Acute Oral Toxicity (Based on OECD Guideline 401)

This study is designed to determine the lethal dose 50 (LD50) of a substance when administered orally.[15][16][17]

-

Animal Model: Typically, rodent species such as rats are used.[15]

-

Procedure:

-

Observation: Animals are observed for signs of toxicity and mortality over a period of at least 14 days.[10] The LD50 is then calculated statistically.[15]

Section 4: Metabolic Pathway

The metabolism of this compound, like other xenobiotic esters, primarily occurs through hydrolysis. This reaction is catalyzed by carboxylesterase enzymes, which are abundant in the liver and other tissues.[11][13][15] The hydrolysis of this compound yields isobutanol and phenylacetic acid.[13] These metabolites are then further processed through endogenous metabolic pathways for detoxification and excretion.

Section 5: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][7]

-

Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber, 0.3mm thick).[5] Dispose of contaminated gloves after use.[5][7]

-

Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[5][7]

-

Respiratory Protection: If there is a risk of inhalation of vapors or mists, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[5][7]

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5][14]

-

Keep away from sources of ignition and incompatible materials.[3][14]

-

Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.[5][7]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][7]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7][9]

Section 6: Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3][5][7]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Consult a physician if irritation persists.[3][5][7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Consult a physician.[3][5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3][5][7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors.[3][5][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7][14]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, vermiculite) and dispose of as hazardous waste.[5][7][12] Place in a suitable, closed container for disposal.[5][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][14]

-

Specific Hazards: Emits toxic fumes (carbon oxides) under fire conditions.[3][5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SMPDB [smpdb.ca]

- 9. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 17. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and degradation profile of isobutyl phenylacetate

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Isobutyl Phenylacetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ester widely used in the fragrance, flavor, and cosmetic industries for its characteristic sweet, honey-like, and floral aroma. In pharmaceutical and drug development contexts, understanding the thermal stability of excipients and formulation components like this compound is critical for ensuring product quality, safety, and shelf-life. This technical guide provides an in-depth analysis of the anticipated thermal behavior of this compound, including its stability under thermal stress and its likely degradation pathways. Due to the absence of specific experimental data for this compound, this guide leverages data from analogous aromatic and aliphatic esters to provide a robust predictive profile.

Predicted Thermal Stability and Physicochemical Properties

The thermal stability of an organic compound is influenced by its molecular structure, bond energies, and the presence of functional groups. This compound, with its ester linkage and aromatic ring, is expected to exhibit moderate thermal stability. Key physicochemical properties that influence its thermal behavior are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Structurally Similar Esters

| Property | This compound (Predicted/Reported) | Benzyl Acetate (Reference) | Butyl Acetate (Reference) |

| Molecular Formula | C₁₂H₁₆O₂ | C₉H₁₀O₂ | C₆H₁₂O₂ |

| Molecular Weight | 192.25 g/mol | 150.17 g/mol | 116.16 g/mol |

| Boiling Point | 253 °C | 213 °C | 126 °C |

| Flash Point | 113 °C | 102 °C | 22 °C |

| Decomposition Temp. | Estimated > 250 °C | Not specified | Releases fumes on heating |

Note: Data for this compound is based on publicly available safety data sheets and chemical supplier information. Data for reference compounds is from established chemical databases.

Predicted Degradation Profile

The primary mechanism for the thermal degradation of esters in the absence of oxygen is typically a unimolecular elimination reaction, often proceeding through a six-membered cyclic transition state (pyrolysis). For this compound, the most probable degradation pathway involves the cleavage of the ester bond to yield phenylacetic acid and isobutylene.

At higher temperatures or in the presence of oxygen, more complex degradation pathways involving radical mechanisms can occur, leading to a wider range of smaller volatile organic compounds, including carbon oxides.

A proposed primary thermal degradation pathway is illustrated in the following diagram:

An In-depth Technical Guide to Isobutyl Phenylacetate as a Volatile Organic Compound (VOC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl phenylacetate is a volatile organic compound (VOC) of significant interest in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and applications. Detailed experimental protocols for its synthesis via Fischer-Speier esterification and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are presented. While this compound is primarily recognized for its sensory characteristics, the broader biological activities of related phenylacetates are also discussed to provide a wider context for researchers.

Introduction

This compound (CAS 102-13-6), also known as 2-methylpropyl phenylacetate, is an ester characterized by its sweet, floral, and honey-like aroma with cocoa undertones.[1][2][3][4] As a VOC, its volatility and distinct scent profile have led to its widespread use as a fragrance ingredient in perfumes, cosmetics, and personal care products, as well as a flavoring agent in food and beverages.[2][5][6][7] This document serves as a technical resource, consolidating key data and methodologies relevant to the study and application of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[6][7] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆O₂ | [8] |

| Molecular Weight | 192.25 g/mol | [8] |

| CAS Number | 102-13-6 | [8] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Odor | Sweet, floral, honey, cocoa | [1][2][3][4] |

| Boiling Point | 253 °C (lit.) | [6][8] |

| Density | 0.986 g/mL at 25 °C (lit.) | [6][8] |

| Refractive Index | n20/D 1.487 (lit.) | [6][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Solubility | Insoluble in water; soluble in most fixed oils and ethanol. | [6] |

| Vapor Pressure | 2-3.4 Pa at 20-25 °C | [6] |

Synthesis

The primary method for synthesizing this compound is through the Fischer-Speier esterification of phenylacetic acid with isobutyl alcohol, using an acid catalyst.[6][9]

Fischer-Speier Esterification: Logical Workflow

Caption: Fischer-Speier esterification workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Fischer-Speier esterification procedures.[9][10][11][12]

Materials:

-

Phenylacetic acid

-

Isobutyl alcohol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine phenylacetic acid (1 molar equivalent) and an excess of isobutyl alcohol (e.g., 3 molar equivalents). If using a solvent, toluene can be added.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents) to the mixture while stirring.

-

Reflux: Attach a reflux condenser (and a Dean-Stark trap if used to remove water azeotropically with toluene) and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Aqueous Workup: Transfer the cooled reaction mixture to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Add an organic solvent such as diethyl ether or ethyl acetate to the separatory funnel and shake vigorously to extract the this compound. Allow the layers to separate and collect the organic layer. Repeat the extraction process on the aqueous layer two more times.

-

Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of this compound.[5]

GC-MS Analysis: Logical Workflow

Caption: General workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.[4][7][13][14]

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for VOC analysis (e.g., HP-5ms, DB-5ms, or similar non-polar column)

-

Helium (carrier gas)

-

This compound standard

-

Appropriate solvent for dilution (e.g., hexane or dichloromethane)

-

Microsyringe for injection

Procedure:

-

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: For liquid samples, dilute an appropriate amount in the chosen solvent. For solid or semi-solid matrices, an extraction step (e.g., solvent extraction, headspace sampling, or solid-phase microextraction) may be necessary.

-

-

GC-MS Parameters:

-

GC Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., split ratio of 50:1) or splitless, depending on the expected concentration.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library (e.g., NIST). Key fragments for this compound include m/z 91 (tropylium ion), 57, and 136.

-

For quantification, generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biological Context and Applications

Applications

The primary applications of this compound are in the flavor and fragrance industries .[2][5][6][7] Its sweet, honey-like, and floral aroma makes it a valuable component in perfumes, soaps, lotions, and other personal care products.[5][6] In the food industry, it is used to impart honey and cocoa notes to various products.[2] It is also used as an intermediate in the synthesis of other organic compounds.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the direct interaction of This compound with biological signaling pathways. Its use in food and consumer products is based on its favorable safety profile at low concentrations.[15]

However, the parent compound, phenylacetate , has been studied for its potential anticancer properties.[16][17][18] Research has shown that phenylacetate can inhibit the growth of cancer cells and induce differentiation.[18] For instance, in breast cancer cells, phenylacetate has been shown to block the binding of the estrogen receptor to estrogen response elements (ER-ERE), which is a critical step in estrogen-mediated gene transcription.[16] This antiestrogenic effect is associated with the downregulation of genes like c-myc and an increase in the expression of the cell cycle inhibitor p21.[16]

It is important to note that these findings are for phenylacetate and cannot be directly extrapolated to this compound without further investigation. The esterification with isobutyl alcohol significantly alters the molecule's lipophilicity and size, which would likely affect its biological activity, including its ability to interact with cellular targets and signaling molecules.

Logical Relationship of Phenylacetate's Antiestrogenic Effect

Caption: Simplified signaling cascade of phenylacetate's antiestrogenic effects.

Conclusion

This compound is a commercially important volatile organic compound with well-established applications in the flavor and fragrance sectors. Its synthesis and analysis are based on standard organic chemistry and analytical techniques. While its direct biological activity beyond its sensory properties is not extensively studied, the known effects of its parent compound, phenylacetate, suggest potential areas for future research, particularly in the context of drug development. This guide provides a foundational resource for professionals seeking to work with and understand this versatile ester.

References

- 1. This compound | C12H16O2 | CID 60998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. benchchem.com [benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. Phenylacetic acid isobutyl ester | 102-13-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 苯乙酸异丁酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. agilent.com [agilent.com]

- 14. glsciences.com [glsciences.com]

- 15. aurochemicals.com [aurochemicals.com]

- 16. Modulation by phenylacetate of early estrogen-mediated events in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Disposition of phenylbutyrate and its metabolites, phenylacetate and phenylacetylglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and alternative names for isobutyl phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyl phenylacetate, a significant compound in the flavor and fragrance industries. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Identity: Synonyms and Alternative Names

This compound is known by numerous synonyms and alternative names in scientific literature and commercial contexts. These identifiers are crucial for accurate database searching and chemical inventory management. The compound is systematically named 2-methylpropyl 2-phenylacetate according to IUPAC nomenclature.[1] A comprehensive list of its common names and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Type | Identifier | Reference(s) |

| IUPAC Name | 2-methylpropyl 2-phenylacetate | [1] |

| Systematic Name | 2-methylpropyl benzeneacetate | [2] |

| Common Synonyms | Phenylacetic acid, isobutyl ester | [1][2][3] |

| Isobutyl phenylethanoate | [1][2] | |

| Isobutyl α-toluate | [1][2][4] | |

| Benzeneacetic acid, 2-methylpropyl ester | [1][2][4][5] | |

| Acetic acid, phenyl-, isobutyl ester | [1][2][5] | |

| Trade/Other Names | Eglantine | [4][6] |

| Iphaneine | [1][4] | |

| Phenysol | [1] | |

| Registry Numbers | CAS Number: 102-13-6 | [3][4][7][8] |

| EC Number: 203-007-9 | [4][7] | |

| FEMA Number: 2210 | [2][4][7] | |

| UNII: 2QK898564G | [2] | |

| MDL Number: MFCD00026482 | [7] | |

| JECFA Number: 1013 | [1] | |

| Internal Codes | NSC 6602 | [1][2] |

| AI3-01969 | [2] | |

| CCRIS 7324 | [2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a sweet, floral, and honey-like odor.[1][4][9] Its key physicochemical properties are summarized in Table 2, providing essential data for experimental design and safety assessments.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [4][8] |

| Molecular Weight | 192.25 g/mol | [3][4][7][8] |

| Density | 0.986 g/mL at 25 °C | [6][7][9] |

| Boiling Point | 253 °C | [6][7][9] |

| Refractive Index | n20/D 1.487 | [6][7][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Solubility in Water | 93 mg/L at 20 °C | [1] |

| Solubility in Ethanol | 1 mL in 2 mL of 80% ethanol | [10] |

| Vapor Pressure | 0.0107 hPa at 20°C (est.) | [10] |

| XLogP3-AA | 3.2 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.

This compound is commercially prepared through the Fischer-Speier esterification of phenylacetic acid with isobutyl alcohol (isobutanol), using a strong acid catalyst.[9] This method remains the primary route for its production.

Materials and Equipment:

-

Phenylacetic acid

-

Isobutyl alcohol (2-Methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetic acid and a molar excess of isobutyl alcohol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours to drive the esterification to completion.

-

Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

-

Aqueous Workup:

-

Add an equal volume of water to the separatory funnel. Shake the funnel and allow the layers to separate. Discard the lower aqueous layer.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous washing to ensure it is neutral or slightly basic.

-

Perform a final wash of the organic layer with water.

-

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.

-

Purification:

-

Filter the dried organic layer to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for the given pressure.

-

The synthesis workflow is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

FTIR spectroscopy is a standard method to confirm the identity and purity of the synthesized ester by identifying its characteristic functional groups.

Equipment:

-

FTIR spectrometer (e.g., with an Attenuated Total Reflectance (ATR) accessory)

-

Sample vial

-

Pipette

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the purified this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis:

-

Process the resulting spectrum to identify key absorption bands.

-

Confirm the formation of the ester by observing the strong C=O stretching vibration, typically around 1730-1750 cm⁻¹.

-

Identify the C-O stretching vibrations of the ester group.

-

Verify the absence of a broad O-H stretching band from the starting carboxylic acid (around 2500-3300 cm⁻¹).

-

Biological Activity and Applications

This compound is primarily utilized as a fragrance and flavoring agent in a wide range of products, including perfumes, cosmetics, and food items.[1][11] Its characteristic sweet, honey, and cocoa notes make it a valuable component in these formulations.[4][7] While the parent compound, phenylacetate, has been investigated for its potential anticancer properties, there is limited research on the specific biological signaling pathways directly modulated by this compound.[12] Its primary role in research and development is as an intermediate in organic synthesis and as a component in fragrance and flavor chemistry.[11]

The relationships between this compound and its various chemical identifiers are illustrated below:

Caption: Identifiers for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H16O2 | CID 60998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 4. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. isobutyl phenyl acetate, 102-13-6 [thegoodscentscompany.com]

- 7. Phenylacetic acid isobutyl ester | 102-13-6 [chemicalbook.com]

- 8. This compound (CAS 102-13-6) – Premium Synthetic Honey-Cocoa Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 9. CN102557932B - Method for producing isobutyl acetate - Google Patents [patents.google.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. Modulation by phenylacetate of early estrogen-mediated events in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Olfactory & Chemical Landscape of Isobutyl Phenylacetate: A Technical Guide for Fragrance Professionals

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of isobutyl phenylacetate, a significant fragrance ingredient utilized in modern perfumery. The document elucidates the chemical and physical properties, olfactory profile, and applications of this aromatic ester. Detailed methodologies for its synthesis via Fischer esterification, sensory evaluation through Gas Chromatography-Olfactometry (GC-O) and sensory panels, and stability testing are presented. This guide aims to serve as a comprehensive resource for professionals engaged in fragrance research, development, and formulation, offering a consolidated repository of technical data and experimental protocols.

Introduction